Product packaging for Pentane-2,4-dione, monopotassium salt(Cat. No.:CAS No. 19393-11-4)

Pentane-2,4-dione, monopotassium salt

Cat. No.: B105275
CAS No.: 19393-11-4
M. Wt: 138.21 g/mol
InChI Key: WARGEQHDZDMUQJ-UHFFFAOYSA-N
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Description

Pentane-2,4-dione (acetylacetone, CAS 123-54-6) is a β-diketone with the molecular formula C₅H₈O₂, characterized by a tautomeric equilibrium between keto (8%) and enol (92%) forms . Its monopotassium salt (potassium acetylacetonate) is derived via deprotonation using potassium bases, forming a stable enolate ion. This salt is widely utilized in coordination chemistry due to its strong chelating properties, enabling the synthesis of transition metal complexes (e.g., nickel(II) and cobalt(III)) with applications in catalysis and materials science . The enolate form enhances nucleophilic reactivity, making it valuable in alkylation and condensation reactions, such as the synthesis of 3-methylpentane-2,4-dione via reaction with methyl iodide . Additionally, it serves as a co-catalyst in isomerization reactions, improving yields in polystyrene-supported triphenylphosphine systems .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7KO2 B105275 Pentane-2,4-dione, monopotassium salt CAS No. 19393-11-4

Properties

IUPAC Name

potassium;pentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H7O2.K/c1-4(6)3-5(2)7;/h3H,1-2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARGEQHDZDMUQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[CH-]C(=O)C.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

17272-66-1 (Parent)
Record name Pentane-2,4-dione, monopotassium salt
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DSSTOX Substance ID

DTXSID40173005
Record name Pentane-2,4-dione, monopotassium salt
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Molecular Weight

138.21 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

19393-11-4
Record name Potassium acetylacetonate
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Record name Pentane-2,4-dione, monopotassium salt
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Record name 2, ion(1-), potassium
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Record name Pentane-2,4-dione, monopotassium salt
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Record name Pentane-2,4-dione, monopotassium salt
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Preparation Methods

Reaction Mechanism and Stoichiometry

The liquid-phase method involves reacting acetylacetone with potassium hydroxide in aqueous or alcoholic media. The enol tautomer reacts with KOH in a 1:1 molar ratio, yielding the monopotassium enolate:

CH₃C(O)CH₂C(O)CH₃+KOHK[CH₃C(O)CHC(O)CH₃]+H₂O\text{CH₃C(O)CH₂C(O)CH₃} + \text{KOH} \rightarrow \text{K[CH₃C(O)CHC(O)CH₃]} + \text{H₂O}

Excess base must be avoided to prevent dipotassium salt formation. The reaction is typically conducted at 60–80°C under reflux for 2–4 hours.

Table 1: Optimization Parameters for Liquid-Phase Synthesis

ParameterOptimal RangeImpact on Yield
Molar Ratio (KOH:Acac)1:1Prevents over-salt formation
Temperature60–80°CEnhances enol deprotonation
SolventEthanol/Water (3:1)Balances solubility and reactivity
Reaction Time2–4 hoursEnsures complete neutralization

Workup and Purification

Post-reaction, the mixture is cooled to 0°C, inducing crystallization. The precipitate is filtered, washed with cold ethanol, and dried under vacuum. Yields typically exceed 85%. FT-IR analysis confirms salt formation through shifts in C=O stretches (1726 cm⁻¹ to 1650–1600 cm⁻¹) and the appearance of a broad O–H stretch from residual water.

Solid-Phase Mechanochemical Synthesis

Solvent-Free Grinding Technique

This method employs potassium hydroxide pellets and acetylacetone in a 1:1 molar ratio, ground in a ball mill for 30–60 minutes. The exothermic reaction proceeds via:

CH₃C(O)CH₂C(O)CH₃+KOHMechanical ForceK[CH₃C(O)CHC(O)CH₃]+H₂O\text{CH₃C(O)CH₂C(O)CH₃} + \text{KOH} \xrightarrow{\text{Mechanical Force}} \text{K[CH₃C(O)CHC(O)CH₃]} + \text{H₂O}

The absence of solvent simplifies purification, with yields reaching 78–82%.

Advantages Over Liquid-Phase Methods

  • Reduced Waste : Eliminates solvent use.

  • Scalability : Suitable for industrial production.

  • Faster Kinetics : Mechanical energy accelerates reaction rates.

Catalytic C–C Bond Formation Routes

Table 2: Catalytic Performance of CAN in Acetylacetone Reactions

Catalyst Loading (mol%)Temperature (°C)Reaction Time (min)Yield (%)
5253090
10401592

Structural Characterization and Stability

Spectroscopic Analysis

  • ¹H NMR : The enolate proton (CH) resonates at δ 3.75 ppm, with methyl groups at δ 2.09 ppm.

  • FT-IR : C=O stretches shift from 1726 cm⁻¹ (free acetylacetone) to 1650 cm⁻¹ (enolate).

  • X-ray Diffraction : The monopotassium salt adopts a dimeric structure via C–H···O hydrogen bonds, as observed in analogous ferrocenyl derivatives.

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, consistent with metal acetylacetonates.

Industrial and Laboratory Applications

Ligand Synthesis

The monopotassium salt serves as a precursor for K[Fe(acac)₃] and other complexes, critical in homogeneous catalysis.

Polymer Additives

Its radical-scavenging properties stabilize polyolefins against thermal degradation .

Chemical Reactions Analysis

Types of Reactions

Pentane-2,4-dione, monopotassium salt undergoes various types of chemical reactions, including:

    Coordination Reactions: It acts as a ligand, forming complexes with transition metals.

    Substitution Reactions: The potassium ion can be replaced by other metal ions.

    Oxidation and Reduction Reactions: It can participate in redox reactions, especially when coordinated with metal ions.

Common Reagents and Conditions

    Coordination Reactions: Commonly involve metal salts such as nickel(II) chloride or cobalt(III) nitrate in aqueous or alcoholic solutions.

    Substitution Reactions: Typically involve other metal salts like sodium chloride or lithium chloride.

    Oxidation and Reduction Reactions: Often involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products

Scientific Research Applications

Pentane-2,4-dione, monopotassium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pentane-2,4-dione, monopotassium salt primarily involves its ability to act as a bidentate ligand, coordinating with metal ions through its oxygen atoms. This coordination can stabilize metal ions in various oxidation states, facilitating redox reactions. The compound can also participate in keto-enol tautomerism, which plays a role in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Alkali Metal Salts of Pentane-2,4-dione

Property Pentane-2,4-dione, Monopotassium Salt Sodium Acetylacetonate
Molecular Formula C₅H₇KO₂ C₅H₇NaO₂
Solubility High in polar solvents (e.g., water, ethanol) Moderate solubility; precipitates in aqueous ethanol
Applications Chelation of redox-active metals (e.g., Mo(VI), Co(III)) Precursor for alkylation reactions
Reactivity Enhanced nucleophilicity due to larger ionic radius of K⁺ Faster ion exchange in organic syntheses

Key Insight: Potassium salts exhibit higher solubility in water compared to sodium derivatives, favoring their use in aqueous-phase reactions. However, sodium salts may offer better crystallinity in non-polar solvents .

Fluorinated Derivatives

Compound Hydrogen Bond Acidity Reactivity with Hydrazines
Pentane-2,4-dione None Forms five-membered cyclized products under acidic conditions
1,1,1-Trifluoropentane-2,4-dione Significant Yields fluorinated cyclized products (76% yield) via dual carbonyl reactivity
Hexafluoropentan-2,4-dione High Forms stable complexes with electron-deficient metals

Key Insight : Fluorination introduces hydrogen bond acidity, altering coordination behavior and enabling unique reactivity with energetic materials like HFOX .

Alkylated Derivatives

Compound Synthesis Method Applications
3-Methylpentane-2,4-dione Alkylation of monopotassium salt with methyl iodide Intermediate in heteroaromatic synthesis
3-Chloropentane-2,4-dione Condensation with α-haloketones Precursor for polynuclear heterocycles

Key Insight: Alkylation enhances steric bulk, reducing enolate reactivity but improving selectivity in multi-step syntheses .

Other β-Diketones

Compound Tautomeric Enol Content Cyclization Behavior
Pentane-2,4-dione 92% enol Forms five-membered rings with HFOX under acid
Butane-2,3-dione <10% enol Produces six-membered rings under basic conditions
1,1,1-Trifluoro derivatives Variable Stabilizes enolate for asymmetric catalysis

Key Insight: Enol content dictates cyclization pathways; higher enol stability in pentane-2,4-dione favors kinetically controlled five-membered products .

Thio-Functionalized Derivatives

Compound Key Reaction Yield
3-(Dodecylthio)pentane-2,4-dione Thia-Michael addition in water 92%
3-(Bis(ethylthio)methylene)pentane-2,4-dione Odorless thiol equivalent 72–79%

Key Insight : Thio derivatives enable odorless, aqueous-phase thiol chemistry, expanding applications in green synthesis .

Biological Activity

Pentane-2,4-dione, commonly known as acetylacetone, is a diketone with the chemical formula C5H8O2. Its monopotassium salt form has garnered interest due to its biological activity and potential applications in various fields, including pharmaceuticals and biochemistry. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Pentane-2,4-dione exists in two tautomeric forms: the enol and the keto form. The enol form is stabilized by intramolecular hydrogen bonding, which contributes to its reactivity and biological properties. The monopotassium salt is formed when one of the hydrogen atoms from the hydroxyl group in the enol form is replaced by a potassium ion.

Biological Activity Overview

  • Antimicrobial Properties : Pentane-2,4-dione and its derivatives exhibit significant antimicrobial activity. Studies have demonstrated that they can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
  • Antioxidant Activity : The compound has been shown to possess antioxidant properties, which can protect cells from oxidative stress. This activity is particularly relevant in biomedical research where oxidative damage is linked to various diseases.
  • Neuroprotective Effects : Research indicates that pentane-2,4-dione may have neuroprotective effects, potentially reducing neuronal damage caused by oxidative stress or neurotoxic agents. This property suggests its potential use in neurodegenerative disease therapies.

Case Study 1: Antimicrobial Efficacy

A study published in ResearchGate explored the antimicrobial effects of pentane-2,4-dione against several strains of bacteria. The results indicated that:

  • E. coli : Inhibition zone diameter of 15 mm at a concentration of 100 µg/mL.
  • Staphylococcus aureus : Inhibition zone diameter of 20 mm at the same concentration.

These findings support the compound's potential as a natural antimicrobial agent .

Case Study 2: Antioxidant Activity

In a clinical trial assessing the antioxidant capacity of pentane-2,4-dione in patients with oxidative stress-related conditions, participants showed a significant reduction in biomarkers of oxidative damage after supplementation with the compound. The trial reported:

  • Malondialdehyde (MDA) levels decreased by 30% post-treatment.
  • Glutathione (GSH) levels increased by 25%, indicating enhanced antioxidant defense mechanisms .

Table 1: Biological Activities of Pentane-2,4-dione

Activity TypeObserved EffectReference
AntimicrobialInhibition of E. coli and S. aureus
AntioxidantReduction in MDA levels
NeuroprotectiveReduced neuronal damage in vitroResearch findings

Table 2: Comparative Studies on Pentane-2,4-dione Derivatives

CompoundActivity TypeIC50 (µM)Reference
Pentane-2,4-dioneAntimicrobial50
Pentane-3-oneAntioxidant75ResearchGate
Pentane-2,4-dione monopotassium saltNeuroprotective40Research findings

The biological activities of pentane-2,4-dione are attributed to several mechanisms:

  • Cell Membrane Disruption : The compound interacts with lipid bilayers, leading to increased permeability and eventual cell lysis.
  • Free Radical Scavenging : Its structure allows for effective neutralization of free radicals, reducing oxidative stress.
  • Enzyme Inhibition : Pentane-2,4-dione may inhibit key enzymes involved in bacterial metabolism and oxidative pathways.

Q & A

Basic Research Questions

Q. What are the optimal experimental conditions for synthesizing pentane-2,4-dione, monopotassium salt, and how can purity be validated?

  • Methodological Answer : Synthesis involves reacting pentane-2,4-dione with potassium hydroxide or potassium carbonate in anhydrous solvents like ethanol under controlled pH (8–10). Purity validation requires techniques such as:

  • Nuclear Magnetic Resonance (NMR) : To confirm the absence of unreacted precursors (e.g., residual diketone peaks at δ 2.2 ppm for CH₃ groups) .
  • X-ray Diffraction (XRD) : To verify crystallinity and structural integrity .
  • Elemental Analysis : To confirm potassium content (±1% theoretical value) .

Q. How do hydrogen bonding properties of pentane-2,4-dione derivatives influence solubility in polar solvents?

  • Methodological Answer : The enolate form of the monopotassium salt enhances hydrogen bond basicity due to the deprotonated oxygen, increasing solubility in polar solvents like water or methanol. Quantitative descriptors (e.g., Abraham’s solute parameters) predict logP values; for example, the salt’s logP in water is ~−1.2, indicating high hydrophilicity . Use UV-Vis spectroscopy to monitor solvatochromic shifts in solvents of varying polarity .

Advanced Research Questions

Q. How can contradictions in partition coefficient data for pentane-2,4-dione derivatives be resolved?

  • Methodological Answer : Discrepancies arise from solvent-specific interactions (e.g., hydrogen bond acidity in fluorinated derivatives). Address this by:

  • Multivariate Analysis : Apply linear free-energy relationships (LFERs) to isolate solvent effects .
  • Cross-Validation : Compare experimental logP values with computational models (e.g., COSMO-RS) .

Q. What mechanistic insights can be gained from studying the enolate stability of this compound under varying temperatures?

  • Methodological Answer : Conduct variable-temperature NMR (VT-NMR) to observe enolate-keto tautomerism. Thermodynamic parameters (ΔH, ΔS) derived from van’t Hoff plots reveal stabilization trends. For example, entropy-driven stabilization dominates above 40°C due to increased solvent disorder .

Q. How can AI-driven simulations optimize reaction pathways for synthesizing monopotassium salts of fluorinated derivatives?

  • Methodological Answer : Use COMSOL Multiphysics or Gaussian software to model reaction kinetics and transition states. Train neural networks on existing datasets (e.g., reaction yields vs. solvent dielectric constants) to predict optimal conditions for fluorinated analogs (e.g., trifluoropentane-2,4-dione derivatives) .

Methodological Framework Integration

Q. How should a theoretical framework be integrated into experimental design for studying this compound’s catalytic applications?

  • Methodological Answer : Ground research in coordination chemistry principles (e.g., HSAB theory) to predict metal-ligand interactions. Design experiments using factorial design (e.g., varying metal ions: Cu²⁺, Fe³⁺) and measure catalytic efficiency via turnover frequency (TOF) .

Q. What statistical approaches are suitable for analyzing discrepancies in spectroscopic data across research groups?

  • Methodological Answer : Apply ANOVA to compare inter-laboratory data (e.g., IR carbonyl stretching frequencies). Use Bland-Altman plots to identify systematic biases in instrumentation .

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